2-{[(Tert-butoxy)carbonyl](methyl)amino}pyridine-4-boronic acid
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Overview
Description
This compound, also known as (2-((tert-Butoxycarbonyl)(methyl)amino)pyridin-4-yl)boronic acid, has the CAS Number: 2377609-94-2 and a molecular weight of 252.08 . It is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17BN2O4/c1-11(2,3)18-10(15)14(4)9-7-8(12(16)17)5-6-13-9/h5-7,16-17H,1-4H3 . This indicates that the compound contains carbon ©, hydrogen (H), boron (B), nitrogen (N), and oxygen (O) atoms. The exact spatial arrangement of these atoms would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been detailed in the available literature, boronic acids and their derivatives are known to be involved in various types of chemical reactions. For instance, they are used in Suzuki-Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions would need to be determined experimentally.Scientific Research Applications
Synthesis of N-protected Amino Acids
The tert-butoxycarbonyl (Boc) group is extensively used to introduce protective groups into amino acids for peptide synthesis. This functionality allows for the selective protection and deprotection of amino groups, facilitating the synthesis of complex peptides and proteins. For example, tert-butoxycarbonyl chloride (BocCI) can be generated in situ from tert-butyl alcohol, COCl2, and pyridine at -74 °C to introduce the Boc group into hindered amino acids in high yield, suitable for large-scale preparations of Boc-amino acids (H. Vorbrüggen, 2008).
Divergent Synthesis of Pyridazines and Pyrroles
2-{(Tert-butoxy)carbonylamino}pyridine-4-boronic acid is part of reactions that allow for the divergent synthesis of compounds such as pyridazines and pyrroles. The choice of solvents and temperatures enables the synthesis of 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles through a stereospecific cycloaddition mechanism or simple addition pathways (E. Rossi et al., 2007).
Preparation of Protected Diaminopropanoic Acid Esters
A synthetic strategy utilizing tert-butoxycarbonyl-protected compounds facilitates the preparation of methyl esters of the non-proteinogenic amino acid 2,3-l-diaminopropanoic acid (l-Dap). These structures employ base-labile protecting groups paired with acid-labile tert-butoxycarbonyl (Boc) moieties, demonstrating the versatility of the Boc group in protecting amino acids during synthesis (A. Temperini et al., 2020).
Efficient N-tert-Butoxycarbonylation of Amines
The N-tert-butoxycarbonylation of amines, a crucial step in the synthesis of various organic molecules, is efficiently catalyzed by commercially available heteropoly acid H3PW12O40. This method is environmentally benign and proceeds at room temperature, highlighting the importance of tert-butoxycarbonyl groups in the modification of amines for further chemical transformations (A. Heydari et al., 2007).
Applications in Peptide Synthesis
Peptides containing aminomalonate and (amino)(cyano)acetate residues, protected by N-(tert-butoxy)carbonyl groups, can be synthesized and modified through C-alkylation, showcasing the role of the Boc group in facilitating peptide backbone modifications. This process is essential for developing peptides with specific biological activities or properties (Thomas Matt & Dieter Seebach, 1998).
The scientific research applications of 2-{(Tert-butoxy)carbonylamino}pyridine-4-boronic acid are vast and pivotal in the realm of organic synthesis, particularly in peptide and protein engineering. Its utility in introducing protective groups, facilitating divergent synthesis pathways, and enabling the efficient modification of amines underlines its significance in advancing chemical research and development.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other exposed areas thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to be key components in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which this compound may participate, is a key process in the synthesis of various organic compounds .
Result of Action
The compound’s involvement in the suzuki–miyaura cross-coupling reaction suggests it plays a role in the formation of carbon–carbon bonds, a fundamental process in organic synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-{(Tert-butoxy)carbonylamino}pyridine-4-boronic acid. For instance, boronic esters are sensitive to hydrolysis under mild acidic or basic conditions, as well as to proteodeboronation, oxidation, and nucleophilic attack . These factors should be considered when using this compound in chemical reactions.
Properties
IUPAC Name |
[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O4/c1-11(2,3)18-10(15)14(4)9-7-8(12(16)17)5-6-13-9/h5-7,16-17H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRCIWLKYIWMFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)N(C)C(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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